1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

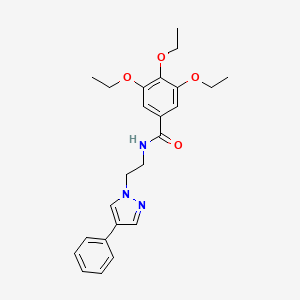

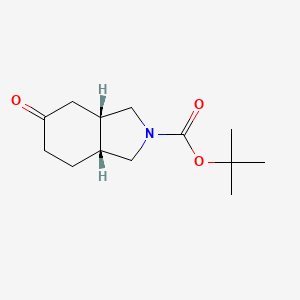

1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione, also known as NQDI-1, is a synthetic compound that has been extensively studied for its potential therapeutic applications. NQDI-1 belongs to the quinazoline family of compounds, which are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.

Aplicaciones Científicas De Investigación

Metal-Free Synthesis Approaches

A significant advancement in the synthesis of 1H-quinazoline-2,4-diones involves selenium-catalyzed carbonylation of o-nitrobenzamides, offering a metal and phosgene-free route to potentially bioactive derivatives. This method highlights an eco-friendly and efficient approach to synthesizing these compounds under mild conditions, proposing a sustainable alternative to traditional metal-catalyzed processes (Wu & Yu, 2010).

Novel Synthetic Routes

Efforts in developing new synthetic routes for quinazoline-2,4(1H,3H)-diones have led to methodologies like the stannous chloride-induced synthesis of spiroindolinone-quinazolines, showcasing the versatility and broad applicability of these compounds in generating structurally complex derivatives in good yields (Hu, Wang, Chen, & Shi, 2011).

Green Chemistry Perspectives

A novel approach emphasizes the chemical fixation of CO2 into 2-aminobenzonitriles, presenting a straightforward route to quinazoline-2,4(1H,3H)-diones. This method aligns with green chemistry principles, highlighting the importance of developing environmentally friendly and sustainable synthesis strategies for these compounds (Vessally et al., 2017).

Solid-Phase Synthesis

The solid-phase synthesis of 1,3N-disubstituted quinazoline-2,4-diones introduces a versatile method for the efficient generation of these compounds. This approach facilitates the introduction of diverse substituents, expanding the utility of quinazoline-2,4(1H,3H)-diones in various scientific applications (Makino, Suzuki, Nakanishi, & Tsuji, 2001).

Novel Synthesis in Water

A CO2-mediated synthesis of quinazoline-2,4(1H,3H)-dione in water represents an innovative, efficient, and scalable approach. Utilizing water as the solvent and DMF as the carbon source, this method demonstrates a high conversion rate and excellent selectivity, marking a significant advancement in the synthesis of these compounds with potential industrial applications (Rasal & Yadav, 2016).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 3-nitrobenzaldehyde with m-toluidine to form 3-(m-tolyl)-3-nitropropenal, which is then reacted with anthranilic acid to form the target compound.", "Starting Materials": [ "3-nitrobenzaldehyde", "m-toluidine", "anthranilic acid", "acetic anhydride", "sodium acetate", "ethanol", "chloroform", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Dissolve 3-nitrobenzaldehyde (1.0 equiv) and m-toluidine (1.2 equiv) in ethanol and add a catalytic amount of acetic anhydride. Heat the mixture under reflux for 2 hours.", "Step 2: Cool the reaction mixture to room temperature and add sodium acetate to the mixture. Extract the product with chloroform and dry the organic layer over anhydrous sodium sulfate.", "Step 3: Dissolve the crude product in ethanol and add anthranilic acid (1.2 equiv) and a catalytic amount of acetic anhydride. Heat the mixture under reflux for 4 hours.", "Step 4: Cool the reaction mixture to room temperature and add water. Extract the product with chloroform and dry the organic layer over anhydrous sodium sulfate.", "Step 5: Purify the product by column chromatography using a mixture of chloroform and methanol as the eluent.", "Step 6: Recrystallize the purified product from ethanol to obtain the final product, 1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione." ] } | |

Número CAS |

899782-69-5 |

Nombre del producto |

1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione |

Fórmula molecular |

C22H17N3O4 |

Peso molecular |

387.395 |

Nombre IUPAC |

3-(3-methylphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione |

InChI |

InChI=1S/C22H17N3O4/c1-15-6-4-8-17(12-15)24-21(26)19-10-2-3-11-20(19)23(22(24)27)14-16-7-5-9-18(13-16)25(28)29/h2-13H,14H2,1H3 |

Clave InChI |

DWRPKKQXKVLXNP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2715309.png)

![[3-Amino-5-[(4-fluorophenyl)amino]-4-(phenylsulfonyl)-2-thienyl](1,3-benzodioxol-5-yl)methanone](/img/structure/B2715317.png)

![3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)butanoic acid](/img/structure/B2715327.png)